![molecular formula C19H26N4O2 B14406937 N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea CAS No. 87653-54-1](/img/structure/B14406937.png)
N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups.
Preparation Methods
The synthesis of N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of mucochloric acid with benzene to form the pyridazine core This intermediate is then further reacted with appropriate reagents to introduce the phenyl and heptyl groupsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The urea moiety may also play a role in stabilizing these interactions through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea can be compared to other pyridazine derivatives, such as:
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound shares a similar pyridazine core but differs in the functional groups attached to the ring.
5-Chloro-6-phenylpyridazin-3(2H)-one: Another pyridazine derivative with different substituents, leading to distinct chemical and biological properties.
Properties
CAS No. |
87653-54-1 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-methyl-3-[7-(6-oxo-3-phenylpyridazin-1-yl)heptyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-20-19(25)21-14-8-3-2-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25) |
InChI Key |
RQTVONXFCQVHPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


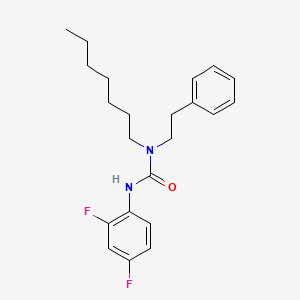
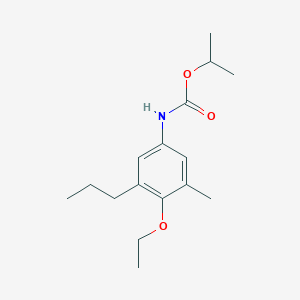
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
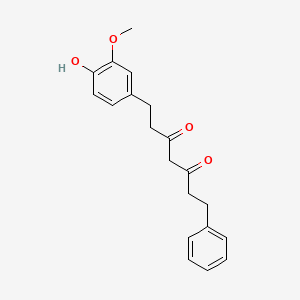
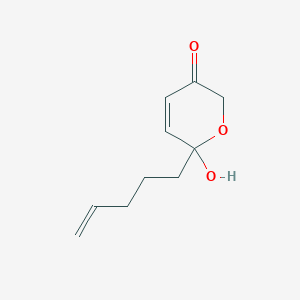
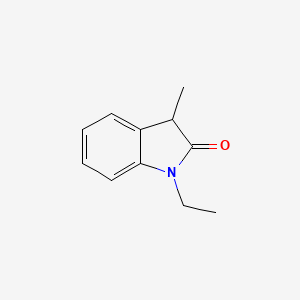
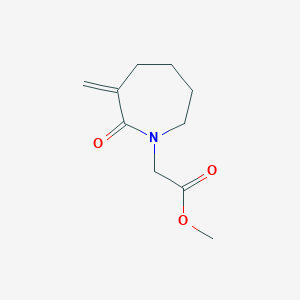
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)

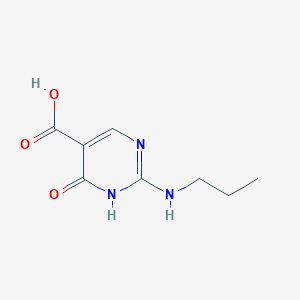
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
